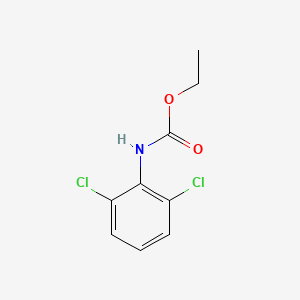

Ethyl (2,6-dichlorophenyl)carbamate

Description

Contextualization within Carbamate (B1207046) Chemistry Research

Carbamate chemistry is a vast and well-established field of organic chemistry. Carbamates are recognized for their diverse applications, ranging from pharmaceuticals and agrochemicals to polymers. In the context of academic research, the synthesis and reactivity of carbamates are continuously explored to develop new materials and bioactive molecules. The stability of the carbamate linkage, coupled with its ability to participate in various chemical transformations, makes it a valuable building block in organic synthesis.

The research on carbamates often focuses on the modification of the ester and amine functionalities to fine-tune the molecule's properties. The electronic and steric effects of the substituents on the nitrogen and oxygen atoms play a crucial role in determining the chemical and biological activity of the carbamate.

Evolution of Research on Halogenated Phenylcarbamate Compounds

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of phenylcarbamate compounds has been a significant area of research. Halogenation can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and biological activity. Research in this area has evolved from the synthesis of simple halogenated analogues to the detailed investigation of their structure-activity relationships.

Studies have shown that the position and number of halogen substituents on the aromatic ring can dramatically alter the herbicidal, fungicidal, and insecticidal properties of phenylcarbamates. For instance, certain substitution patterns have been found to enhance the efficacy of these compounds against specific biological targets.

Significance of Ethyl (2,6-dichlorophenyl)carbamate in Chemical Sciences

The significance of this compound in the chemical sciences is primarily linked to its potential applications derived from its specific chemical structure. While extensive research solely dedicated to this compound is not widely published, its structural features suggest potential utility in several areas.

The presence of the dichlorophenyl group is a key feature. Halogenated aromatic compounds are often explored for their biological activities. Research on various N-phenylcarbamates has indicated their potential as fungicides and herbicides. For example, a patent for fungicidal N-phenylcarbamates suggests that compounds with halogen substitutions on the phenyl ring are effective against a range of plant pathogenic fungi. google.com The specific 2,6-dichloro substitution pattern in this compound could confer specific biological activities that are a subject of interest in agrochemical research.

Furthermore, compounds with similar structural motifs, such as (S)-(-)-1-(2,6-dichlorophenyl)ethylamine, are used as intermediates in chemical synthesis. utmb.edu This suggests that this compound could also serve as a valuable precursor or building block in the synthesis of more complex molecules.

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| CAS Number | 64319-20-6 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl N-(2,6-dichlorophenyl)carbamate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

UUHKLXIRQAXOFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 2,6 Dichlorophenyl Carbamate and Its Analogues

Established Synthetic Pathways for Carbamate (B1207046) Formation

The formation of the carbamate linkage can be achieved through several distinct chemical transformations. These pathways often involve the reaction of an amine with a carbonyl source, with variations in reagents and conditions influencing the scope and efficiency of the synthesis.

The reaction of an amine with a carbonate derivative, known as aminolysis, is a direct and widely used method for carbamate synthesis. This approach is valued for its often mild conditions and the availability of diverse carbonate reagents. Both cyclic and acyclic carbonates can serve as the carbonyl source.

The aminolysis of cyclic organic carbonates, for instance, provides a pathway to functionalized carbamates. wikipedia.org This reaction typically proceeds under mild conditions and can be catalyzed to enhance efficiency. wikipedia.org Research has demonstrated that even unprotected amino acids can react with cyclic carbonates in water, leading to functionally dense carbamates with high yields and minimal need for purification. organic-chemistry.org

Dialkyl carbonates also serve as effective reagents for carbamate synthesis through aminolysis. scielo.br The choice of catalyst or base can influence the reaction, and studies have investigated the trends in reactivity based on the leaving groups of the dialkyl carbonate and the entering amine nucleophile. scielo.br A variety of carbonate reagents are commonly employed, with mixed carbonates, such as those derived from p-nitrophenyl chloroformate, being effective alkoxycarbonylating agents for amines. nih.gov

Table 1: Examples of Aminolysis Reactions for Carbamate Synthesis

| Carbonate Type | Amine | Product Type | Key Features |

|---|---|---|---|

| Cyclic Carbonate | Amino Acids | Functionally Dense Carbamates | Can be performed in water; high yields. organic-chemistry.org |

| Dialkyl Carbonate | Primary/Secondary Amines | Alkyl/Aryl Carbamates | Reaction influenced by catalyst/base and substrate structure. scielo.br |

| Mixed Carbonate (e.g., p-nitrophenyl) | Primary/Secondary Amines | Alkyl/Aryl Carbamates | Activated carbonates act as efficient alkoxycarbonylating agents. nih.gov |

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into carbamates. nih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate to form an isocyanate, which is then trapped by an alcohol to yield the desired carbamate. wikipedia.org

The key advantages of the Curtius rearrangement include its tolerance for a wide variety of functional groups and the retention of stereochemistry during the rearrangement process. nih.gov The acyl azide precursor is typically generated from a carboxylic acid derivative, such as an acyl chloride or a mixed anhydride (B1165640). organic-chemistry.org Reagents like diphenylphosphoryl azide (DPPA) allow for a one-pot procedure where the carboxylic acid is converted directly to the acyl azide, which then rearranges in the presence of an alcohol. nih.gov

This methodology has been widely applied in the synthesis of complex molecules and natural products. nih.gov For example, in the Darapsky degradation, a variation of the Curtius rearrangement, an α-cyanoester is converted to an amino acid, with an ethyl carbamate formed as a key intermediate. wikipedia.org

Table 2: Key Steps in Carbamate Synthesis via Curtius Rearrangement

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Carboxylic Acid to Acyl Azide | DPPA, or Acyl Chloride + NaN₃ | Acyl Azide |

| 2 | Rearrangement | Heat | Isocyanate |

| 3 | Trapping | Alcohol (e.g., Ethanol) | Carbamate |

Carbonylation reactions offer an alternative route to carbamates by incorporating carbon monoxide (CO) as the carbonyl source. These reactions are typically catalyzed by transition metals and can be performed under various conditions.

Oxidative carbonylation involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of an oxidant and a metal catalyst. nih.gov Rhodium-catalyzed systems have been developed that operate under mild conditions, using an environmentally friendly oxidant, to produce a variety of carbamates. nih.gov Palladium-catalyzed oxidative carbonylation is another prominent method, though it has historically required high pressures of CO. nih.gov Research has also focused on developing heterogeneous catalytic systems to simplify catalyst recovery and improve industrial viability. byjus.com These systems may employ Group VIII metal catalysts or copper-based catalysts with halide promoters, allowing the reaction to proceed at atmospheric pressure. byjus.com

While not a direct synthesis of the carbamate itself, esterification reactions are crucial for preparing key precursors for ethyl (2,6-dichlorophenyl)carbamate. A common and direct synthesis of this target molecule involves the reaction of 2,6-dichloroaniline (B118687) with ethyl chloroformate. rutgers.edu Ethyl chloroformate is, itself, an ester of chloroformic acid, making this a relevant ester-based route.

Alternatively, esterification can be used to prepare a dichlorophenyl-containing carboxylic acid ester, which can then be converted to the target carbamate. For instance, a dichlorinated benzoic acid could be esterified and subsequently subjected to a Curtius rearrangement. nih.govnih.gov

Several powerful esterification methods are available for such transformations, particularly for sterically hindered or sensitive substrates.

Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of carboxylic acids with alcohols under mild, room-temperature conditions. wikipedia.orgorganic-chemistry.org It is particularly useful for substrates that are sensitive to more forceful conditions. wikipedia.org

Yamaguchi Esterification: This protocol is highly effective for synthesizing functionalized esters, especially from sterically hindered substrates. organic-chemistry.orgnih.gov It involves the formation of a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which then reacts with an alcohol in the presence of DMAP. wikipedia.org

These esterification techniques provide robust pathways to synthesize essential building blocks that can be further elaborated into the final dichlorophenyl carbamate structure.

Targeted Synthesis of this compound Derivatives

The synthesis of halogenated carbamates like this compound can be approached in two primary ways: by starting with a pre-halogenated precursor, such as 2,6-dichloroaniline, or by introducing the halogen atoms onto an existing aryl carbamate scaffold.

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of precursors like 2,6-dichloroaniline, electrophilic aromatic substitution reactions are standard. wikipedia.org Halogenation of an aniline (B41778) derivative would typically require a Lewis acid catalyst, and the directing effects of the amino group would need to be managed, often through the use of a protecting group. byjus.comwikipedia.org

A more direct approach involves the halogenation of a pre-formed N-aryl carbamate. The carbamate group can act as a directing group, controlling the position of the incoming halogen. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective ortho-halogenation of N-arylcarbamates. nih.govacs.org This method allows for the direct installation of bromine or iodine at the position adjacent to the carbamate linkage under relatively mild conditions, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). acs.orgacs.org This strategy offers high selectivity and is tolerant of various functional groups, providing a valuable route to specifically substituted halogenated anilines after removal of the carbamate group. nih.govacs.org

Table 3: Comparison of Halogenation Strategies

| Strategy | Description | Reagents/Conditions | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Halogenation | Halogenation of a benzene (B151609) derivative (e.g., aniline) before carbamate formation. | Halogen (Cl₂, Br₂) + Lewis Acid Catalyst (e.g., FeCl₃) | Standard method, but may lack selectivity and require protecting groups. byjus.comwikipedia.org |

| Palladium-Catalyzed C-H Halogenation | Direct ortho-halogenation of a pre-formed N-arylcarbamate. | Pd(OAc)₂, NBS/NIS | High regioselectivity for the ortho position; mild conditions. nih.govacs.orgacs.org |

Stereoselective Synthesis of Carbamate Enantiomers

The generation of chiral carbamates is crucial, particularly for creating biologically active molecules where a specific enantiomer is required. While information specific to the stereoselective synthesis of this compound enantiomers is not detailed, general methodologies for analogous compounds are well-established and can be broadly categorized into asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly.

Catalytic Asymmetric Conversion: Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines provides direct access to axially chiral carbamates with high yields and enantioselectivities under mild conditions. rsc.org

Substrate-Controlled Diastereoselective Reactions: The inherent chirality within a starting material can direct the stereochemical outcome. For instance, the deprotonation of chiral 2-alkenyl oxazolidine (B1195125) carbamates followed by a 1,2-carbamoyl rearrangement yields α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov Similarly, the stereoselective deprotonation of chiral 2-aminoalkyl carbamates can be influenced by a chiral ligand, such as (-)-sparteine, to achieve high selectivity for one diastereomer. thieme-connect.com

Kinetic Resolution: This method involves the separation of a racemic mixture by selectively reacting one enantiomer at a faster rate.

Enzymatic Kinetic Resolution (EKR): Enzymes are highly effective for resolving racemates due to their exceptional stereoselectivity. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted and in high enantiomeric excess. For example, chemoenzymatic dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of a racemate into a single enantiomer of the product. acs.orgwikipedia.org Phosphotriesterase (PTE) mutants have demonstrated high stereoselectivity in hydrolyzing specific isomers of chiral phosphoramidate (B1195095) precursors, enabling the isolation of the desired pure diastereomer. acs.org

Non-Enzymatic Kinetic Resolution: Chiral chemical catalysts can also be employed. For example, chiral bifunctional sulfide (B99878) catalysts have been used for the kinetic resolution of α-quaternary carboxylic acids via bromolactonization, demonstrating the potential of synthetic catalysts to resolve challenging substrates. oup.com

Derivatization for Functional Group Transformations

The carbamate moiety is not only a target structure but also a versatile functional group that can be transformed or used to direct subsequent reactions. This is particularly useful for creating complex substituted aromatic molecules from simpler precursors like this compound.

Directed Ortho-Metalation (DoM): The O-carbamate group is a powerful directed metalation group (DMG). It can direct strong bases, typically organolithium reagents, to deprotonate the aromatic ring at the ortho position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups specifically at the position adjacent to the carbamate, a strategy invaluable for synthesizing polysubstituted aromatic compounds. researchgate.net

Cross-Coupling Reactions: The carbamate group can be the site of cross-coupling. Nickel-catalyzed amination reactions have been developed that allow for the direct conversion of aryl carbamates into a wide range of substituted aryl amines. nih.govrsc.org This methodology is significant as it provides a route to C-N bond formation, transforming the carbamate into a different nitrogen-containing functionality. DFT calculations have shown that for this nickel-catalyzed process, reductive elimination is the rate-determining step. nih.gov

Precursor to Isocyanates: Carbamates are often synthesized from isocyanates, but they can also serve as their precursors. Thermal or chemically induced cleavage of carbamates can generate isocyanates, which are highly reactive intermediates. nih.gov These can then be trapped with various nucleophiles to form ureas, other carbamates, or different heterocyclic compounds. This transformation is a key non-phosgene route to isocyanates. nih.govorganic-chemistry.org

Analytical Derivatization: For analytical purposes, such as gas chromatography (GC), the carbamate functional group can be derivatized to improve volatility and detection. For instance, carbamate pesticides can be derivatized with reagents like heptafluorobutyric anhydride (HFBA) in supercritical CO2, allowing for sensitive analysis by GC-MS. nih.gov

Green Chemistry Approaches in Carbamate Synthesis Research

In line with the principles of green chemistry, modern synthetic research aims to develop methods that are more environmentally benign, safer, and more efficient. The synthesis of carbamates, including this compound, has been a significant area for such improvements, largely focusing on avoiding toxic reagents like phosgene (B1210022) and utilizing sustainable feedstocks. taylorandfrancis.comnih.gov

Halogen-free Synthetic Protocols

A major goal in green carbamate synthesis is the avoidance of halogenated reagents, particularly the highly toxic and corrosive phosgene (COCl2) and its derivatives (chloroformates), which were staples of traditional methods. nih.gov "Halogen-free" in this context refers to the reagents used in the carbamoylation step, not necessarily the absence of halogens on the final product, such as the chlorine atoms in this compound.

The most prominent halogen-free approach involves using carbon dioxide (CO2) as a C1 source. CO2 is an attractive alternative as it is non-toxic, abundant, and renewable. rsc.org

Direct Synthesis from CO2, Amines, and Alcohols: This method involves the reaction of an amine, an alcohol, and CO2, often in the presence of a catalyst and sometimes a dehydrating agent to drive the equilibrium towards the carbamate product. rsc.org

Titanium Alkoxide-Mediated Synthesis: A direct, one-pot synthesis of N-phenylcarbamates from anilines, CO2, and titanium alkoxides (e.g., Ti(OBu)4) has been shown to produce near-quantitative yields in very short reaction times under moderate CO2 pressure. researchgate.netnih.gov

Continuous Flow Synthesis: A catalyst-free continuous flow methodology has been developed for synthesizing carbamates from CO2, amines, and alkyl halides, offering a faster and safer alternative to batch processes. acs.org

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis is fundamental to developing efficient and selective synthetic routes for carbamates. Various catalytic systems have been explored to improve reaction rates, yields, and selectivity under milder conditions.

Palladium and Copper Catalysis: Palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, in the presence of an alcohol, provides an efficient route to N-aryl carbamates. organic-chemistry.orgmit.edu This method generates an isocyanate intermediate in situ, which is then trapped by the alcohol. organic-chemistry.orgmit.edu Copper catalysts are also effective for the C-N coupling of primary carbamates with aryl halides or arylboronic acids. researchgate.net

Nickel Catalysis: Nickel catalysts have proven effective for various carbamate syntheses. Dual nickel photocatalysis enables the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 at ambient pressure and temperature, using visible light as the energy source. nih.gov Nickel catalysts are also used for the cross-coupling of aryl carbamates with amines. rsc.org

Organocatalysis: Metal-free approaches using organocatalysts are gaining traction. The bicyclic guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to effectively catalyze the reaction of cyclic organic carbonates with aromatic amines to form N-aryl carbamates under very mild conditions. dntb.gov.ua

Base Catalysis: In syntheses utilizing CO2, basic catalysts are often employed. Cesium carbonate (Cs2CO3) has been identified as a particularly effective catalyst for the synthesis of carbamates from amines, alcohols, and CO2, achieving good yields even without a separate dehydrating agent.

The table below summarizes selected catalytic methodologies for the synthesis of N-aryl carbamates.

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Ligand | Aryl Chloride/Triflate, NaOCN, Alcohol | In situ generation of isocyanate; broad substrate scope including protecting groups. | organic-chemistry.orgmit.edu |

| NiCl₂(dtbbpy) / Photocatalyst | Aryl Halide, Amine, CO₂ | Visible-light mediated, phosgene-free, ambient CO₂ pressure. | nih.gov |

| Ti(OR)₄ | Amine, CO₂, Alcohol | Halogen-free, one-pot synthesis with high yields and short reaction times. | researchgate.netnih.gov |

| TBD (Organocatalyst) | Cyclic Carbonate, Aromatic Amine | Metal-free, extremely mild conditions, good to excellent yields. | dntb.gov.ua |

| Cs₂CO₃ | Amine, Alcohol, CO₂ | Effective basic catalyst, functions without dehydrating agents. | |

| CuI / Ligand | (Hetero)aryl Chloride, KOCN, Alcohol | Effective for coupling with (hetero)aryl chlorides. | organic-chemistry.org |

Mechanistic Investigations of Ethyl 2,6 Dichlorophenyl Carbamate Transformations

Degradation Pathways and Reaction Mechanisms of Carbamate (B1207046) Compounds

Carbamate compounds, including Ethyl (2,6-dichlorophenyl)carbamate, are susceptible to various degradation processes in the environment. The primary routes of transformation are hydrolysis, photodegradation, and microbial degradation, each with distinct reaction mechanisms that determine the ultimate fate and persistence of these compounds. nih.gov

The hydrolysis of the ester linkage is a fundamental degradation pathway for phenyl carbamate herbicides. epa.gov This chemical breakdown can occur under both acidic and alkaline conditions, although the rates and mechanisms may differ. For carbamates in general, hydrolysis involves the cleavage of the ester bond, which for this compound would lead to the formation of 2,6-dichloroaniline (B118687), ethanol (B145695), and carbon dioxide. epa.govucanr.edu

Photodegradation represents another critical pathway for the transformation of aromatic carbamate pesticides in the environment. nih.gov The absorption of ultraviolet (UV) radiation can induce photochemical reactions, leading to the breakdown of the parent molecule. For aromatic carbamates, photodegradation is often initiated by the excited singlet state of the molecule. nih.gov

Upon photoexcitation, methylcarbamate aromatic esters have been shown to generate radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group. nih.gov These highly reactive intermediates can then undergo further reactions, such as hydrogen abstraction from the surrounding solvent or other molecules. nih.gov

In the case of this compound, photodegradation would likely proceed through similar mechanisms. The primary photoproducts would be expected to arise from the cleavage of the carbamate linkage, potentially leading to the formation of 2,6-dichlorophenol (B41786) and other derivatives. nih.gov Studies on the photodegradation of the carbamate insecticide pirimicarb (B1678450) have shown that photooxidation is a predominant process, leading to the formation of N-formylated and N-demethylated products while keeping the carbamate moiety intact, as well as photomineralization. nih.gov

Microbial activity is a major driver of the degradation of carbamate herbicides in soil and aquatic environments. nih.gov Various microorganisms, including bacteria and fungi, have been shown to metabolize these compounds, often utilizing them as a source of carbon and nitrogen. nih.gov The primary mechanism of microbial degradation for phenyl carbamates is the enzymatic hydrolysis of the ester or amide linkage. epa.govnih.gov

Fungal metabolism of carbamates is also a recognized degradation pathway, with various genera such as Trichoderma, Aspergillus, and Mucor capable of transforming these pesticides. nih.gov

Chemical Transformation Products and their Formation Mechanisms

Based on the known degradation mechanisms of related carbamates, the principal transformation products of this compound are expected to be:

2,6-Dichloroaniline: Formed through the hydrolytic or microbial cleavage of the carbamate ester linkage. epa.govucanr.edu This is often a central intermediate in the degradation of N-phenylcarbamates.

Ethanol and Carbon Dioxide: Also products of the hydrolysis of the carbamate bond. epa.gov

2,6-Dichlorophenol: A potential product of photodegradation resulting from the cleavage of the ester bond. nih.gov

The formation of these products is a direct consequence of the cleavage of the carbamate functional group, which is the most reactive site in the molecule under various environmental conditions.

Structure-Reactivity Relationships in Carbamate Functional Groups

The biological activity and environmental fate of carbamate insecticides and herbicides are intrinsically linked to their chemical structure. nih.gov The effectiveness of carbamate insecticides, for instance, is due to their structural similarity to acetylcholine, allowing them to act as inhibitors of the enzyme acetylcholinesterase. nih.gov

For herbicidal carbamates like this compound, the substituents on the aromatic ring and the nature of the alcohol moiety play a critical role in determining their phytotoxicity and degradation rates. The chlorine atoms at the 2 and 6 positions of the phenyl ring significantly influence the electronic properties and steric hindrance around the carbamate linkage.

The general relationship between structure and activity for carbamates highlights the importance of:

Lipid Solubility: To enable passage through biological membranes. nih.gov

Structural Complementarity: To interact with target enzymes or receptors. nih.gov

Chemical Stability: To persist long enough to exert its biological effect, while also being susceptible to eventual degradation. nih.gov

Conformational Analysis of the Carbamate Moiety

The three-dimensional structure and conformational flexibility of the carbamate group are important determinants of its chemical and biological properties. The carbamate moiety can exist in different conformations due to rotation around the C-N and C-O single bonds.

NMR studies of phenylcarbamates derived from secondary amines have shown the existence of rotamers, which can influence the reactivity and stability of the molecule. acs.org For this compound, a secondary carbamate, similar conformational isomers would be expected. The ortho-substitution with bulky chlorine atoms on the phenyl ring will impose significant steric constraints, influencing the preferred conformation of the molecule. This steric hindrance can affect the planarity of the system and the accessibility of the carbamate linkage to enzymatic or chemical attack.

Amide Resonance and Rotational Dynamics

The carbamate functional group, like the amide group, exhibits resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This delocalization imparts a partial double-bond character to the carbon-nitrogen (C–N) bond. researchgate.netresearchgate.netlibretexts.org A direct consequence of this resonance is a significant barrier to rotation around the C–N bond, which is substantially higher than that of a typical C–N single bond. researchgate.netlibretexts.org This restricted rotation can lead to the existence of distinct syn and anti rotamers (conformational isomers). nd.edu

The energy barrier for this rotation is a measurable quantity that reflects the extent of C–N double-bond character. For simple N-alkylcarbamates, this rotational barrier is typically around 16 kcal/mol. nd.edunih.govresearchgate.net However, when the nitrogen is attached to an aryl group, as in N-phenylcarbamates, the barrier is generally lower. For instance, the rotational barrier in N-phenylcarbamate is reported to be approximately 12.5 kcal/mol. nd.edunih.govresearchgate.net This reduction is attributed to the electronic influence of the aryl ring.

The rotational dynamics of carbamates are often studied using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. nd.edund.edu As the temperature is lowered, the rate of rotation around the C–N bond decreases, and if the barrier is high enough, separate signals for the syn and anti rotamers can be observed. The temperature at which these signals merge (the coalescence temperature) allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. nd.edu

In the case of this compound, the presence of the electron-withdrawing dichlorophenyl group is expected to further influence this dynamic process. The delocalization of the nitrogen lone pair can extend into the aromatic ring, but this is heavily dependent on the relative orientation of the ring and the carbamate group.

Influence of Substituents on Molecular Conformation

The nature and position of substituents on the N-aryl ring have a profound impact on the molecular conformation and the dynamics of C–N bond rotation in N-arylcarbamates. Both electronic and steric factors are at play.

Electronic Effects: Electron-withdrawing substituents on the N-aryl ring decrease the rotational barrier (ΔG‡). nih.govnd.edu This is because these groups reduce the electron density on the nitrogen atom, which in turn diminishes the n→π* conjugation with the carbonyl group. This leads to a C–N bond with more single-bond character and, consequently, a lower barrier to rotation. nd.edunih.gov Computational and X-ray crystallography studies on related N-arylcarbamates have shown that increasing the electron-withdrawing ability of the aryl ring leads to an increase in the C(carbonyl)–N bond length, providing physical evidence for this reduced double-bond character. nd.edunih.gov The two chlorine atoms in this compound are strongly electron-withdrawing, and are therefore expected to lower the rotational barrier compared to an unsubstituted N-phenylcarbamate.

A linear free energy relationship has been observed between the rotational barrier (ΔG‡) and the electronic effect of the substituent on the N-aryl ring, as demonstrated in a study of t-butyl N-methyl-N-aryl carbamates. nd.edu This relationship highlights that electron-donating groups increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu

Steric Effects: The presence of substituents at the ortho positions of the phenyl ring introduces significant steric hindrance. In this compound, the two chlorine atoms force the phenyl ring to twist out of the plane of the carbamate group. This sterically enforced non-planarity disrupts the conjugation between the nitrogen lone pair and the aromatic π-system. nd.edu This disruption can also affect the primary amide resonance, further complicating the electronic landscape. The interplay between steric hindrance and electronic effects determines the final conformational preference and rotational dynamics of the molecule.

The following table summarizes the effect of N-substituents on the rotational barrier in various carbamates, illustrating the principles discussed.

| Compound Class | N-Substituent | Typical Rotational Barrier (ΔG‡, kcal/mol) | Key Influencing Factors |

| N-Alkylcarbamate | Alkyl | ~16 | Baseline amide resonance |

| N-Phenylcarbamate | Phenyl | ~12.5 | Electronic effect of the phenyl ring |

| N-(2-pyrimidyl)carbamate | 2-Pyrimidyl | <9 | Strong electron-withdrawing nature of the pyrimidyl ring, leading to increased C-N single bond character |

| Substituted N-Aryl Carbamates | Aryl with electron-donating groups | >12.5 | Increased electron density on nitrogen enhances amide resonance |

| Substituted N-Aryl Carbamates | Aryl with electron-withdrawing groups | <12.5 | Decreased electron density on nitrogen weakens amide resonance |

This table is generated based on data from analogous compounds to illustrate general principles. nd.edunih.govresearchgate.netnd.edu

Computational Studies on Ethyl 2,6 Dichlorophenyl Carbamate and Analogues

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular geometry, which are crucial for understanding the compound's reactivity and interactions.

Density Functional Theory (DFT) has become a standard tool for the theoretical investigation of molecular systems. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics.

In studies of compounds analogous to Ethyl (2,6-dichlorophenyl)carbamate, such as 3-(2,6-dichlorophenyl)-acrylamide, DFT calculations have been instrumental. nih.gov For instance, the B3LYP functional with a 6-31G(d,p) basis set is commonly employed to optimize the molecular structure and simulate vibrational spectra. nih.gov The 'd' and 'p' polarization functions are particularly important for accurately describing the polar bonds present in these types of molecules. nih.gov Theoretical vibrational wavenumbers are often scaled to account for the anharmonicity present in real systems, leading to good agreement with experimental data. researchgate.net

DFT is also used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. Furthermore, molecular electrostatic potential (MEP) maps, generated through DFT calculations, are valuable for identifying the reactive sites within a molecule, particularly for understanding intermolecular interactions. nih.govresearchgate.net

A study on ethyl benzyl (B1604629) carbamates utilized DFT with the B3LYP functional and various basis sets (6-31+G(d), 6-311+G(d,p)) to optimize new compound structures and compute vibrational frequencies. documentsdelivered.com The results indicated that DFT/B3LYP methods are effective for describing atomic charges, even if their geometric optimization is not always the most precise. documentsdelivered.com

| Parameter | Methodology | Application | Reference |

| Molecular Geometry | DFT (B3LYP/6-31G(d,p)) | Optimization of bond lengths and angles | nih.gov |

| Vibrational Frequencies | DFT (B3LYP/6-31G(d,p)) | Prediction of IR and Raman spectra | nih.gov |

| Electronic Properties | DFT (HOMO-LUMO analysis) | Assessment of chemical reactivity and stability | nih.gov |

| Reactive Sites | Molecular Electrostatic Potential (MEP) | Identification of sites for intermolecular interactions | nih.govresearchgate.net |

| Atomic Charges | DFT (B3LYP) | Description of charge distribution | documentsdelivered.com |

Molecular Modeling and Dynamics Simulations

For carbamate-containing compounds, MD simulations can be used to explore their interactions with biological targets, such as enzymes. For example, in a study on a series of carbamates, docking and molecular dynamics could be employed to understand their binding with acetylcholinesterase (AChE). mdpi.com Such simulations would typically involve placing the carbamate (B1207046) molecule in a simulation box with the target protein and water molecules, and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds.

The resulting trajectories from MD simulations can be analyzed to determine stable binding poses, calculate binding free energies, and identify key amino acid residues involved in the interaction. This information is invaluable for the rational design of new compounds with improved activity or desired properties.

Prediction of Molecular Interactions and Conformational Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and the non-covalent interactions it can form. Computational methods are essential for predicting the conformational landscape and the nature of these interactions.

For analogues like 3-(2,6-dichlorophenyl)-acrylamide, computational studies have detailed various non-covalent interactions (NCIs), including conventional and non-conventional hydrogen bonds. nih.govresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to analyze the electron density topology and characterize these weak interactions. nih.govresearchgate.net

The conformational flexibility of the carbamate group, along with the rotational freedom around the bond connecting the phenyl ring, allows for multiple low-energy conformations. Identifying the most stable conformers is crucial, as they are likely to be the most populated and therefore the most relevant for chemical and biological activity. Theoretical calculations can map the potential energy surface as a function of key dihedral angles to identify these stable conformations.

In Silico Methodologies for Environmental Parameter Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the environmental fate and effects of chemicals. ecetoc.org These models establish a mathematical relationship between the physicochemical or structural properties of a compound and its environmental properties, such as toxicity, biodegradability, and bioaccumulation potential. ecetoc.org

For carbamates and other organic compounds, QSAR models can provide a rapid and cost-effective means of screening for potential environmental hazards before synthesis and extensive testing. ecetoc.orgnih.gov The development of a QSAR model involves selecting a set of known chemicals (a training set), calculating a range of molecular descriptors for each, and then using statistical methods to build a model that correlates these descriptors with the observed environmental endpoint. ecetoc.org

Key descriptors in these models often include hydrophobicity (logP), electronic parameters (like HOMO/LUMO energies), and steric properties. mdpi.com For instance, the toxicity of some organic compounds to aquatic organisms has been shown to correlate with their hydrophobicity. mdpi.com The reliability of QSAR models depends on the quality of the training set and rigorous validation procedures. ecetoc.org While specific QSAR models for this compound are not published, the general framework for such predictions is well-established for the broader class of carbamates and organic pollutants. mdpi.comnih.gov

| Environmental Parameter | Prediction Method | Key Descriptors | Relevance |

| Aquatic Toxicity | QSAR | Hydrophobicity (logP), electronic properties | Assessing impact on aquatic ecosystems |

| Biodegradability | QSAR | Molecular size, functional groups | Predicting persistence in the environment |

| Bioaccumulation | QSAR | logP, molecular weight | Estimating potential to accumulate in organisms |

Research on the Environmental Fate and Degradation of this compound Remains Largely Undocumented

A comprehensive review of scientific literature reveals a significant lack of available research on the environmental fate and degradation pathways of the chemical compound this compound. Despite targeted searches for data on its environmental partitioning, distribution dynamics, and degradation kinetics, no specific studies detailing its behavior in soil, water, or air were identified in the public domain.

This absence of information prevents a detailed analysis of the compound's potential environmental impact. Key parameters used to assess the environmental risk of chemical substances, such as soil adsorption/desorption coefficients (Kd), organic carbon-normalized sorption coefficients (Koc), and half-life (DT50) in various environmental compartments, are not available for this compound.

While general principles of environmental chemistry suggest that as a carbamate, its fate would be influenced by factors such as soil organic matter content, pH, and microbial activity, the specific interactions and degradation rates remain unknown. nih.govnih.gov Research on other carbamate herbicides indicates that these compounds can vary widely in their environmental persistence and mobility. nih.govucanr.eduresearchgate.net For instance, the mobility of some phenylurea herbicides, a related class of compounds, ranges from high to non-leaching depending on their specific chemical structure and the characteristics of the soil. nih.gov

Similarly, no data could be found regarding the volatilization potential of this compound from soil or aqueous environments. This information is crucial for understanding its potential for atmospheric transport. The Henry's Law Constant, a key indicator of a chemical's tendency to partition between air and water, is not documented for this specific compound. epa.gov

The degradation kinetics, including the half-life of this compound in different environmental media, are also undocumented. Studies on other pesticides show that half-lives can range from a few days to several months, significantly influencing their potential to persist and accumulate in the environment. nih.govresearchgate.net Without such data, it is impossible to predict the persistence of this compound.

Environmental Fate and Degradation Research on Ethyl 2,6 Dichlorophenyl Carbamate

Degradation Kinetics and Pathways in Environmental Compartments

Influence of Abiotic Factors (e.g., pH, Temperature, Light) on Degradation Processes

The environmental persistence and degradation of Ethyl (2,6-dichlorophenyl)carbamate are significantly influenced by abiotic factors such as pH, temperature, and light. While specific quantitative data for this compound is limited in publicly available literature, the degradation processes can be inferred from studies on structurally related N-phenyl carbamate (B1207046) herbicides.

pH and Hydrolysis: The stability of carbamate esters is highly dependent on the pH of the surrounding medium. Generally, carbamates are relatively stable under acidic to neutral conditions but undergo hydrolysis under alkaline conditions. nih.gov This hydrolysis involves the cleavage of the ester linkage, a primary degradation pathway for many carbamates. researchgate.net For instance, the hydrolysis of chlorpropham (B1668850) (CIPC), another N-phenyl carbamate, is known to be pH-dependent, with increased degradation rates at higher pH values. It is anticipated that this compound would follow a similar pattern, with greater stability in acidic soils and waters and more rapid degradation in alkaline environments. The hydrolysis process would likely lead to the formation of 2,6-dichloroaniline (B118687), ethanol (B145695), and carbon dioxide.

Temperature: Temperature plays a crucial role in the degradation rate of carbamate pesticides. Higher temperatures generally accelerate chemical reactions, including hydrolysis and volatilization. ucanr.edu For related carbamates, an increase in temperature has been shown to decrease their persistence in soil. For example, the half-life of isopropyl N-phenylcarbamate (IPC) in soil at 85°F was approximately one week, significantly shorter than at lower temperatures. ucanr.edu It is expected that the degradation of this compound would also be positively correlated with temperature, with faster breakdown in warmer climates or during summer months.

Table 1: Expected Influence of Abiotic Factors on the Degradation of this compound (based on related compounds)

| Abiotic Factor | Expected Influence on Degradation Rate | Primary Degradation Process |

| pH | Increased degradation at higher (alkaline) pH | Hydrolysis |

| Temperature | Increased degradation at higher temperatures | Hydrolysis, Volatilization |

| Light | Degradation enhanced by exposure to sunlight | Photolysis |

This table is illustrative and based on the behavior of structurally similar carbamate pesticides. Specific experimental data for this compound is needed for quantitative assessment.

Role of Biotic Factors (e.g., Microorganisms) in Environmental Degradation

The primary mechanism for the breakdown of most carbamate pesticides in the environment is microbial degradation. researchgate.netnih.gov Soil and water microorganisms, including bacteria and fungi, possess the enzymatic machinery to utilize carbamates as a source of carbon and nitrogen, leading to their mineralization. nih.gov

Microbial Metabolism: The initial step in the microbial degradation of N-phenyl carbamates typically involves the hydrolysis of the carbamate linkage by enzymes such as carbamate hydrolases or amidases. nih.gov This enzymatic cleavage breaks the ester or amide bond, resulting in the formation of an alcohol, an amine, and carbon dioxide. In the case of this compound, this initial hydrolysis would yield ethanol and 2,6-dichlorophenylcarbamic acid, which is unstable and further decomposes to 2,6-dichloroaniline and carbon dioxide.

Table 2: Key Microbial Genera Involved in Carbamate Degradation

| Microbial Genus | Type | Role in Degradation |

| Pseudomonas | Bacterium | Hydrolysis and further breakdown of aromatic rings |

| Arthrobacter | Bacterium | Hydrolysis of carbamate linkage |

| Bacillus | Bacterium | Mineralization of pesticide components |

| Aspergillus | Fungus | Transformation and degradation of carbamates |

This table lists common microbial genera known to degrade carbamate pesticides and is not specific to this compound.

Formation and Persistence of Environmental Transformation Products

The degradation of this compound, through both abiotic and biotic pathways, results in the formation of various transformation products. The primary and most significant transformation product expected from the hydrolysis of the carbamate linkage is 2,6-dichloroaniline (2,6-DCA) .

The persistence and environmental fate of these transformation products are critical for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound.

Formation of 2,6-dichloroaniline: As previously mentioned, the hydrolysis of this compound directly leads to the formation of 2,6-dichloroaniline. This compound is a chlorinated aromatic amine, and its environmental behavior is of considerable interest.

Persistence of Transformation Products: The persistence of 2,6-dichloroaniline in the environment is influenced by the same factors that affect the parent compound, including microbial activity, soil properties, and sunlight. Chlorinated anilines can be subject to further microbial degradation, often involving hydroxylation and ring cleavage. However, some chlorinated anilines have been shown to be more persistent than their parent carbamates. They can also bind to soil organic matter, which can decrease their bioavailability but also increase their long-term persistence in the soil matrix. The potential for these transformation products to leach into groundwater or be taken up by plants is also a key area of environmental fate research.

Further degradation of 2,6-dichloroaniline by microorganisms can occur, but the rate and extent of this degradation can be variable. The chlorine atoms on the aromatic ring generally increase the recalcitrance of the molecule to microbial attack.

Table 3: Potential Transformation Products of this compound and Their Significance

| Parent Compound | Primary Transformation Product | Formation Pathway | Environmental Significance |

| This compound | 2,6-dichloroaniline (2,6-DCA) | Hydrolysis (Abiotic and Biotic) | Can be more persistent than the parent compound; potential for soil binding and further transformation. |

| This compound | Ethanol | Hydrolysis (Abiotic and Biotic) | Readily biodegradable and generally of low environmental concern. |

| This compound | Carbon Dioxide | Mineralization (Biotic) | End product of complete degradation; not a pollutant. |

This table outlines the likely transformation products based on the chemical structure of this compound and general carbamate degradation pathways.

Advanced Analytical Methodologies for Research on Ethyl 2,6 Dichlorophenyl Carbamate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the analysis of Ethyl (2,6-dichlorophenyl)carbamate, providing the necessary separation from matrix interferences and related compounds. Both gas and liquid chromatography offer viable pathways for its analysis, each with specific advantages depending on the research objective.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While many carbamates are thermally labile, GC methods can be optimized for their analysis. For this compound, a robust GC method would typically involve a high-resolution capillary column and a selective detector.

Typical GC System Configuration: A standard GC analysis would utilize a fused-silica capillary column, such as a DB-624 or equivalent, which is suitable for separating a wide range of compounds, including those containing chlorine. derpharmachemica.com The use of an inert carrier gas like helium or nitrogen is standard. derpharmachemica.comepa.gov For selective detection of a nitrogen-containing compound like this carbamate (B1207046), a Nitrogen-Phosphorus Detector (NPD) is highly effective and provides greater sensitivity than a standard Flame Ionization Detector (FID). epa.gov Given the chlorinated nature of the analyte, an Electron Capture Detector (ECD) would also offer excellent sensitivity. epa.govepa.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Carbamate Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | DB-624 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Provides good resolution for a wide range of semi-volatile compounds. |

| Injector | Split/Splitless, 250 °C | Allows for trace-level detection (splitless mode). Temperature must be optimized to prevent thermal degradation. |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1-2 mL/min | Inert gases standardly used in GC. derpharmachemica.com |

| Oven Program | Initial 70 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) | A temperature gradient is necessary to elute semi-volatile compounds efficiently. This is an example program and requires optimization. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD) | NPD for selective detection of nitrogen. ECD for selective detection of the dichloro-substituents. epa.govepa.gov |

Derivatization is a common strategy to improve the thermal stability and chromatographic behavior of carbamates, though it may not be strictly necessary for all such compounds. epa.gov Techniques like methylation can be employed if thermal degradation is observed. epa.gov

High-Performance Liquid Chromatography (HPLC) is often the preferred method for carbamate analysis as it avoids the high temperatures of GC, thus preventing thermal degradation. epa.gov Both reversed-phase and chiral separation modes are highly relevant for the analysis of this compound.

Reversed-Phase HPLC: For routine quantification, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.comhpst.cz

A typical setup would use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer or acid modifier like formic acid to ensure good peak shape and ionization for mass spectrometry detection. sielc.comhpst.cz

Chiral HPLC: Since many biologically active molecules are chiral, separating enantiomers is crucial in many research contexts. The analysis of dichlorophenyl carbamates has been a significant area of research in chiral separations. Polysaccharide-based chiral stationary phases (CSPs), particularly those derivatized with dichlorophenylcarbamate, have shown exceptional capabilities for resolving a wide range of chiral compounds. nih.govnih.gov

Cellulose tris(3,5-dichlorophenylcarbamate) is a highly effective CSP for this purpose and is commercially available under trade names like Chiralpak IC. nih.govmdpi.com This CSP would be the logical starting point for developing a chiral separation method for this compound. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Table 2: Typical HPLC Conditions for Chiral Separation of Dichlorophenyl-Containing Compounds

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) | Proven high enantioselectivity for compounds with dichlorophenyl groups. nih.govmdpi.com |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size | Standard analytical column dimensions providing good efficiency. |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, offering good resolution. mdpi.com |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water mixtures | Applicable for broader solvent compatibility with immobilized CSPs. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical HPLC. |

| Detection | UV at 254 nm or Mass Spectrometry (MS) | UV detection is common; MS provides higher selectivity and structural information. |

Modern Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is the definitive technique for the confirmation and quantification of trace-level compounds. nih.govauburn.edu For this compound, tandem mass spectrometry (MS/MS) provides the highest degree of selectivity and sensitivity.

In an LC-MS/MS system, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting protonated molecule, [M+H]⁺, is referred to as the precursor ion. For this compound (MW 234.08), the precursor ion would have a mass-to-charge ratio (m/z) of approximately 235.

This precursor ion is then isolated in the mass spectrometer and fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The instrument monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.gov This process is highly specific and minimizes interference from matrix components, allowing for reliable quantification at very low levels. hpst.cz

The fragmentation of carbamates is generally predictable. Common fragmentation pathways for carbamates include the loss of isocyanate groups or cleavage at the ester linkage. nih.gov For this compound, the presence of two chlorine atoms results in a distinct isotopic pattern for any chlorine-containing fragment, which serves as an additional point of confirmation. youtube.com

Table 3: Predicted MS/MS Transitions for this compound

| Ion Type | m/z (approx.) | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 235.0 | Protonated molecule of this compound. This would be selected in the first quadrupole. |

| Product Ion 1 | 207.0 | Potential fragment resulting from the neutral loss of ethylene (B1197577) (C₂H₄, 28 Da). This transition (235 -> 207) could be used for quantification. |

| Product Ion 2 | 162.0 | Potential fragment corresponding to the dichlorophenylamine ion [Cl₂C₆H₃NH₂ + H]⁺. This transition (235 -> 162) could be used for confirmation. |

Method Validation Protocols for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process. The goal of validation is to demonstrate that the method is suitable for its intended purpose. Key validation parameters are defined by international guidelines and include linearity, sensitivity, accuracy, and precision. hpst.cznih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. rsc.orgorientjchem.org

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govorientjchem.org

Accuracy (Recovery): This measures the closeness of the experimental result to the true value. It is often determined by analyzing spiked samples at different concentrations and calculating the percent recovery. Typical acceptance criteria are within 70-120%. hpst.cznih.gov

Precision (RSD): This expresses the degree of scatter between a series of measurements. It is usually reported as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of <15% is generally considered acceptable. hpst.cznih.gov

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 4: Typical Performance Characteristics for a Validated Carbamate Analysis Method

| Validation Parameter | Typical Acceptance Criteria/Value Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | rsc.orgorientjchem.org |

| LOD | 0.05 - 5.0 µg/kg (matrix dependent) | hpst.cznih.govorientjchem.org |

| LOQ | 0.2 - 15.0 µg/kg (matrix dependent) | hpst.cznih.govorientjchem.org |

| Accuracy (% Recovery) | 70% - 120% | hpst.cznih.gov |

| Precision (% RSD) | ≤ 15% | hpst.cznih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.